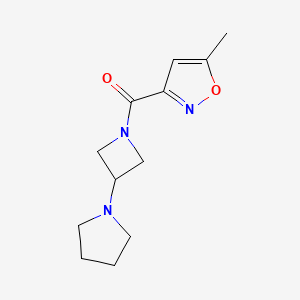

(5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone

CAS No.: 2320444-31-1

Cat. No.: VC4296683

Molecular Formula: C12H17N3O2

Molecular Weight: 235.287

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2320444-31-1 |

|---|---|

| Molecular Formula | C12H17N3O2 |

| Molecular Weight | 235.287 |

| IUPAC Name | (5-methyl-1,2-oxazol-3-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |

| Standard InChI | InChI=1S/C12H17N3O2/c1-9-6-11(13-17-9)12(16)15-7-10(8-15)14-4-2-3-5-14/h6,10H,2-5,7-8H2,1H3 |

| Standard InChI Key | ABRSVIWXLGPHES-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)C(=O)N2CC(C2)N3CCCC3 |

Introduction

Chemical Identity and Structural Features

Basic Molecular Properties

The compound’s chemical identity is defined by the following parameters:

| Property | Value |

|---|---|

| CAS Number | 2320444-31-1 |

| IUPAC Name | (5-Methyl-1,2-oxazol-3-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |

| Molecular Formula | |

| Molecular Weight | 235.287 g/mol |

| Standard InChI | InChI=1S/C12H17N3O2/c1-9-6-11(13-17-9)12(16)15-7-10(...) |

The isoxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms) contributes electron-withdrawing characteristics, while the azetidine-pyrrolidine system introduces conformational flexibility and basicity .

Structural Analysis

The compound’s structure features three key domains:

-

Isoxazole Ring: Positioned at the 5-methylisoxazol-3-yl group, this moiety enhances metabolic stability and participates in hydrogen bonding interactions with biological targets .

-

Azetidine Scaffold: The four-membered azetidine ring introduces strain, increasing reactivity while maintaining rigidity—a balance critical for optimizing pharmacokinetic properties .

-

Pyrrolidine Substituent: The 3-(pyrrolidin-1-yl) group on the azetidine ring provides a secondary amine, facilitating solubility and interactions with enzymes or receptors .

This hybrid structure enables dual functionality: the isoxazole acts as a pharmacophore, while the azetidine-pyrrolidine system modulates target affinity and bioavailability .

Synthesis and Characterization

Synthetic Pathways

The synthesis of (5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone involves multi-step reactions, as inferred from analogous compounds :

-

Isoxazole Preparation: 5-Methylisoxazole is synthesized via cyclocondensation of hydroxylamine with β-diketones or alkynones under acidic conditions .

-

Azetidine Functionalization: The azetidine ring is modified at the 3-position through nucleophilic substitution with pyrrolidine, typically using a metal catalyst (e.g., Pd) in polar aprotic solvents like DMF .

-

Coupling Reaction: A ketone bridge connects the isoxazole and azetidine-pyrrolidine units via a Friedel-Crafts acylation or amide coupling, often employing DCM as the solvent.

Key reaction conditions include temperatures of 50–80°C, inert atmospheres, and purification via column chromatography .

Applications in Drug Discovery

Role of Azetidine in Molecular Design

Azetidines are prized in medicinal chemistry for their:

-

Conformational Rigidity: Reduces entropic penalties during target binding .

-

Metabolic Stability: Resists oxidative degradation compared to larger heterocycles .

-

Synthetic Versatility: Facilitates rapid analog generation via ring-opening or functional group interconversion .

Isoxazole as a Pharmacophore

The 5-methylisoxazole group enhances:

-

Electron-Deficient Character: Promotes π-π stacking with aromatic residues in enzyme active sites .

-

Hydrogen Bond Acceptance: The oxazole oxygen interacts with serine or threonine residues .

Future Directions

-

Structural Optimization: Modifying the pyrrolidine substituent or isoxazole methyl group could improve potency and selectivity.

-

Mechanistic Studies: Elucidating the compound’s molecular targets through proteomics or crystallography is essential.

-

In Vivo Testing: Evaluating pharmacokinetics and toxicity in animal models will validate therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume